(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Descripción

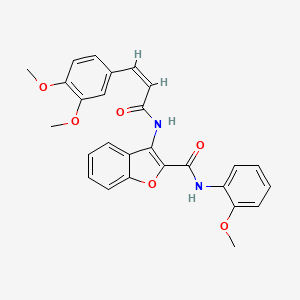

(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran-2-carboxamide core substituted with a (Z)-configured acrylamido group and two methoxyphenyl moieties. The Z stereochemistry at the acrylamido double bond introduces spatial constraints that may influence binding interactions in biological systems.

Propiedades

IUPAC Name |

3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O6/c1-32-21-11-7-5-9-19(21)28-27(31)26-25(18-8-4-6-10-20(18)35-26)29-24(30)15-13-17-12-14-22(33-2)23(16-17)34-3/h4-16H,1-3H3,(H,28,31)(H,29,30)/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKNUNCTOCTLGR-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide, identified by CAS number 887892-25-3, is a compound belonging to the benzofuran-2-carboxamide class. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidant properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 472.5 g/mol. The structural features include a benzofuran moiety linked to an acrylamide group and methoxy phenyl substituents, which are essential for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 887892-25-3 |

| Molecular Formula | |

| Molecular Weight | 472.5 g/mol |

Neuroprotective Effects

Several studies have indicated that derivatives of benzofuran-2-carboxamide exhibit significant neuroprotective effects against excitotoxicity. For instance, a study evaluated various derivatives for their ability to protect rat cortical neurons from NMDA-induced damage. Among these, compounds with specific substitutions showed promising protective effects comparable to memantine, a well-known NMDA antagonist .

Key Findings:

- Compound Efficacy: The compound exhibited neuroprotective effects at concentrations as low as 30 μM.

- Mechanism of Action: The neuroprotective action is attributed to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal cells .

Antioxidant Activity

The antioxidant properties of the compound were assessed using various in vitro assays. The ability to scavenge free radicals was measured using the DPPH assay and lipid peroxidation assays.

Results Summary:

- DPPH Scavenging Activity: The compound demonstrated significant scavenging activity against DPPH radicals.

- Lipid Peroxidation Inhibition: It effectively inhibited lipid peroxidation in rat brain homogenates, indicating strong antioxidant potential .

Study 1: Neuroprotection Against Excitotoxicity

In a controlled experiment, primary cultured rat cortical neurons were treated with varying concentrations of the compound prior to exposure to NMDA. The results showed:

- Cell Viability: A dose-dependent increase in cell viability was observed with increasing concentrations of the compound.

- Neuroprotective Mechanism: The compound reduced intracellular calcium levels and inhibited caspase activation, key indicators of excitotoxicity .

Study 2: Antioxidant Evaluation

A series of in vitro assays were conducted to evaluate the antioxidant capacity:

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with benzofuran structures often exhibit a wide range of biological activities. The specific compound has been studied for its inhibitory effects on various enzymes and biological pathways:

-

Antiviral Activity :

- Benzofuran derivatives have shown promise as inhibitors of viral replication. For instance, studies have explored their efficacy against Hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase (RdRp) enzyme, which is crucial for viral replication . In silico studies suggest that benzofuran-based compounds can effectively bind to the active site of this enzyme, demonstrating significant inhibitory potential.

- Anti-inflammatory Properties :

-

Anticancer Effects :

- Research into related compounds has indicated that benzofuran derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Further studies are warranted to evaluate the specific anticancer properties of this compound.

Case Studies

Several studies have documented the applications of benzofuran derivatives similar to (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide:

- Study on Antiviral Activity : A recent study highlighted the effectiveness of a series of benzofuran-oxadiazole derivatives against HCV, where compounds demonstrated binding affinities comparable to standard antiviral drugs . This suggests that further exploration into similar structures may yield effective antiviral agents.

- Anti-inflammatory Research : In vitro studies have shown that certain benzofurans can significantly reduce levels of inflammatory markers in human cell lines, indicating their potential use in treating conditions such as arthritis or other inflammatory diseases .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural and Functional Differences

The compound’s closest analogs include benzofuran-based molecules and acrylamido-containing derivatives. Below is a comparative analysis:

Substituent Effects: The target compound’s methoxy groups (electron-donating) contrast with chloro substituents in RN1, RN2, and hydroxamic acids (electron-withdrawing). Methoxy groups may improve solubility and metabolic stability compared to chloro analogs, which are often more lipophilic and resistant to oxidation .

Synthetic Accessibility: The target compound likely requires multi-step synthesis involving benzofuran ring formation, acrylamido coupling, and methoxyphenyl functionalization. This contrasts with RN1 and RN2, which utilize dichlorophenoxy and morpholine groups via simpler alkylation or cyclization routes . Hydroxamic acids () are synthesized via hydroxylamine coupling, a method less applicable to the target’s acrylamido motif .

Hypothetical Bioactivity :

- Compared to RN1 and RN2 (antifungal/antiparasitic), the target’s methoxy-rich structure may shift activity toward kinase inhibition or cytokine modulation , as seen in other methoxylated benzofurans.

- Unlike hydroxamic acids (radical scavenging), the target lacks an N-hydroxy group critical for metal chelation, suggesting divergent mechanisms (e.g., direct enzyme inhibition vs. antioxidant effects) .

Physicochemical and Pharmacokinetic Properties (Inferred)

| Property | Target Compound | RN1/RN2 | Hydroxamic Acids |

|---|---|---|---|

| LogP | ~3.5 (moderate lipophilicity) | ~4.2 (high due to chloro groups) | ~2.8 (polar N-hydroxy) |

| Solubility | Moderate (methoxy enhances aqueous solubility) | Low (chloro groups reduce solubility) | High (ionizable N-hydroxy) |

| Metabolic Stability | Likely moderate (methoxy groups resist oxidation) | High (chloro groups slow metabolism) | Low (N-hydroxy prone to conjugation) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide, and how can purity be ensured during scale-up?

- Methodology : The synthesis typically involves multi-step processes, starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

- Amide coupling : Reacting 3-(3,4-dimethoxyphenyl)acrylic acid with a benzofuran-2-carboxamide intermediate using coupling agents like EDCI/HOBt to form the acrylamido linkage .

- Stereochemical control : The (Z)-configuration is achieved via careful control of reaction conditions (e.g., low temperature, inert atmosphere) to minimize isomerization .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (methanol/water) are critical for isolating the pure (Z)-isomer .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : H and C NMR confirm the benzofuran core, methoxy substituents, and acrylamido linkage. Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] at m/z 533.18) and detects impurities .

- IR spectroscopy : Confirms carbonyl stretches (amide C=O at ~1650 cm) and aromatic C-O-C bonds (1250–1050 cm) .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Anticancer activity : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) to measure IC values. Dose-response curves at 0.1–100 μM concentrations are recommended .

- Anti-inflammatory potential : COX-2 inhibition assays (ELISA) or LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How does the stereochemical configuration (Z vs. E) of the acrylamido group influence bioactivity, and what analytical methods validate this?

- Methodology :

- Comparative bioassays : Test (Z)- and (E)-isomers in parallel to assess differences in IC values (e.g., 10–50% variation in anticancer activity observed in similar benzofuran derivatives) .

- NOESY NMR : Correlates spatial proximity of protons to confirm the (Z)-configuration (e.g., acrylamido CH and benzofuran protons) .

- X-ray crystallography : Resolves absolute configuration, though challenging due to crystallization difficulties .

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) when modifying substituents on the benzofuran or methoxyphenyl groups?

- Methodology :

- Systematic SAR studies : Synthesize derivatives with single substituent changes (e.g., replacing 3,4-dimethoxy with 4-fluoro) and compare bioactivity .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2. Compare with experimental IC values to validate hypotheses .

- Meta-analysis : Aggregate data from structurally related compounds (e.g., ’s comparison of methanesulfonate vs. acetamide derivatives) to identify trends .

Q. What strategies improve the pharmacokinetic profile (e.g., solubility, metabolic stability) of this compound without compromising activity?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility. Monitor stability in simulated gastric fluid (pH 1.2) .

- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups). Replace labile substituents with halogens (e.g., 4-F instead of 4-OCH) .

- LogP optimization : Adjust substituents (e.g., trifluoromethoxy groups) to balance lipophilicity (target LogP ~3–4) for improved membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodology :

- Re-evaluate force fields : Adjust parameters in docking software (e.g., solvation effects in AutoDock) to better match experimental conditions .

- Validate target engagement : Use SPR (surface plasmon resonance) to measure direct binding affinities, resolving false positives from cell-based assays .

- Consider off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions that explain anomalous data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.